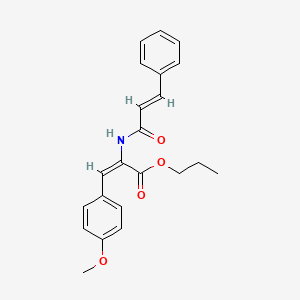![molecular formula C19H23N3O5 B5326166 N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as FDP or FDP-1, is a chemical compound that has been extensively studied for its potential therapeutic effects. FDP-1 is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound-1 has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-1 has been shown to have several biochemical and physiological effects, including:
1. Increased levels of serotonin and dopamine in the brain.
2. Decreased levels of inflammatory cytokines in the blood.
3. Increased levels of antioxidant enzymes in the liver.
4. Decreased levels of lipid peroxidation in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound-1 is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1, including:
1. Further investigation of its anti-inflammatory effects and potential use in treating inflammatory conditions such as arthritis.
2. Further investigation of its antidepressant effects and potential use in treating depression.
3. Further investigation of its anti-tumor effects and potential use in treating cancer.
4. Investigation of its safety and efficacy in humans.
5. Investigation of its potential use in combination therapy with other drugs.
In conclusion, this compound-1 is a promising compound that has been extensively studied for its potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential uses, this compound-1 represents a promising avenue for future research in the field of drug development.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 can be synthesized using a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-furoic acid, followed by the addition of piperazine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure this compound-1.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide-1 has been the subject of several scientific studies, with researchers investigating its potential use in various therapeutic applications. Some of the areas of research include:
1. Anti-inflammatory effects: this compound-1 has been shown to have anti-inflammatory effects in animal models, making it a potential treatment for inflammatory conditions such as arthritis.
2. Antidepressant effects: this compound-1 has been shown to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.
3. Anti-tumor effects: this compound-1 has been shown to have anti-tumor effects in animal models, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-14-5-6-16(26-2)15(12-14)20-18(23)13-21-7-9-22(10-8-21)19(24)17-4-3-11-27-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWHDUYZKKVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)

![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
![1-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326157.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)